1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Description
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl-oxo-propyl group, and a tetrahydrobenzo oxazepin ring system.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-10-9-16(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h5-10,12,23H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWKUUOFFPTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide typically involves multiple steps, including the formation of the oxazepin ring and the introduction of the chlorophenyl and methanesulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as flow microreactors can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies related to reaction mechanisms and catalysis.
Biology: The compound may be investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a complex organic compound that belongs to the class of benzoxazepines. Its unique structure suggests potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core with a methanesulfonamide moiety and a chlorophenyl substituent. The molecular formula is with a molecular weight of approximately 442.97 g/mol. The presence of functional groups such as the methanesulfonamide indicates potential for diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN2O4S |
| Molecular Weight | 442.97 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this structure may exhibit significant biological activities , including:
- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The methanesulfonamide group may contribute to anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
- Antitumor Potential : Some derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential as antitumor agents.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. The oxazepine structure may facilitate binding to targets due to its conformational flexibility.
Antimicrobial Activity
A study evaluating the antimicrobial properties of benzoxazepine derivatives found that certain analogs exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was noted to enhance activity due to increased lipophilicity.
Anti-inflammatory Effects
Research into the anti-inflammatory mechanisms of sulfonamides revealed that they can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound may similarly reduce inflammation through COX inhibition.
Antitumor Activity
In vitro studies demonstrated that related compounds induced apoptosis in cancer cell lines through mechanisms involving DNA interstrand cross-linking and cell cycle arrest. For instance, a derivative showed significant cytotoxicity against human breast carcinoma cells with low toxicity in normal cells.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant activity against various bacterial strains observed in preliminary studies. |
| Anti-inflammatory | Potential COX inhibition leading to reduced inflammation; further studies needed for confirmation. |
| Antitumor | Induced apoptosis in cancer cell lines; demonstrated cytotoxicity with low normal cell toxicity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization to form the benzoxazepine core, followed by sulfonamide coupling. For yield optimization, reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation) are critical. Purification via flash chromatography or HPLC is recommended to isolate high-purity intermediates . Design of Experiments (DOE) can systematically optimize conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. For dynamic behavior (e.g., tautomerism), variable-temperature NMR or X-ray crystallography may resolve ambiguities .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., Tween-80). If precipitation occurs, sonication or pH adjustment (6.5–7.5) may stabilize the compound. Solubility parameters (logP ~3.5) should guide solvent selection .
Advanced Research Questions
Q. What computational methods predict this compound’s reactivity and potential degradation pathways?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model reaction mechanisms, such as sulfonamide hydrolysis or benzoxazepine ring oxidation. Molecular dynamics simulations (e.g., GROMACS) assess stability under physiological conditions. ICReDD’s quantum-chemical reaction path search tools are recommended for predicting degradation .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer: Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm activity. Dose-response curves (IC, EC) and proteomic profiling (e.g., LC-MS/MS) can clarify mechanism-specific effects .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodological Answer: Introduce steric hindrance at metabolically labile sites (e.g., methyl groups on the benzoxazepine core) or replace susceptible moieties (e.g., allyl with cyclopropyl). In vitro microsomal stability assays (human/rat liver microsomes) paired with LC-HRMS metabolite identification guide structural modifications .
Q. How do steric and electronic effects of substituents influence target binding?
- Methodological Answer: Comparative molecular field analysis (CoMFA) and structure-activity relationship (SAR) studies can map substituent effects. For example, the 2-chlorophenyl group enhances hydrophobic interactions, while the propyl chain at position 5 modulates conformational flexibility. Crystallography or cryo-EM of ligand-target complexes provides atomic-level insights .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile experimental vs. predicted values?
- Methodological Answer: Predicted solubility (e.g., using Abraham solvation models) often underestimates experimental values due to aggregation or polymorphic forms. Validate via shake-flask method with UV-Vis quantification. Consider differential scanning calorimetry (DSC) to detect polymorphs .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Step 2) | 65–78% (Pd/C, H, ethanol) | |
| LogP (Predicted) | 3.4 ± 0.2 (ALOGPS) | |
| Metabolic Half-Life (Human) | 2.3 h (microsomal assay) | |
| NMR Shift | 7.8 ppm (s, 1H, NH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
